(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one

Chiral synthesis Diastereomer resolution Stereochemical building blocks

(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one (CAS 1354023-65-6) is a chiral amino ketone building block consisting of an (S)-valine-derived amino ketone moiety coupled to a 3-methoxymethylpiperidine ring. With a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol, it is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting protease inhibitors, GPCR ligands, and other bioactive small molecules.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
Cat. No. B7919836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC(C1)COC)N
InChIInChI=1S/C12H24N2O2/c1-9(2)11(13)12(15)14-6-4-5-10(7-14)8-16-3/h9-11H,4-8,13H2,1-3H3/t10?,11-/m0/s1
InChIKeyBJILOFZKZCZKDQ-DTIOYNMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one: Procurement-Relevant Baseline for This Chiral Amino Ketone Building Block


(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one (CAS 1354023-65-6) is a chiral amino ketone building block consisting of an (S)-valine-derived amino ketone moiety coupled to a 3-methoxymethylpiperidine ring [1]. With a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol, it is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting protease inhibitors, GPCR ligands, and other bioactive small molecules . The compound possesses one defined stereocenter (S-configuration at the amino acid α-carbon) and one undefined stereocenter at the piperidine 3-position, creating a diastereomeric mixture that can be resolved or exploited in stereodivergent synthesis strategies [1].

Chiral (S)-valine-derived amino ketone scaffold with free amine for amide coupling — fits protease inhibitor and GPCR ligand synthetic workflows.
Undefined stereocenter at piperidine 3-position creates a diastereomeric mixture, supporting stereodivergent resolution and independent diastereomer screening.
Methoxymethyl substituent provides H-bond acceptor capability and modulated lipophilicity — relevant for ADME profiling and aspartyl protease inhibitor design.

Why Generic Substitution Fails for (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one: Regioisomeric and Substituent-Level Differentiation


Compounds within the piperidine amino ketone class cannot be interchanged without rigorous justification because subtle variations in substitution position (3- vs. 4-methoxymethyl) and linker composition (methoxymethyl vs. methoxy) generate quantifiably different physicochemical and stereochemical profiles [1]. These differences translate into distinct performance in downstream synthetic applications—particularly in chiral resolution efficiency, chromatographic behavior, and the conformational properties of derived amide inhibitors [2]. Procurement of the incorrect regioisomer or a truncated analog risks introducing uncontrolled stereochemical ambiguity, altered logP, and divergent hydrogen-bonding geometry, all of which can cascade into failed synthetic campaigns or misleading SAR [1][2].

3- vs 4-methoxymethyl regioisomer: differences in stereochemical complexity and undefined stereocenter count may alter diastereomer separation and chiral SAR interpretation.
Methoxymethyl vs methoxy linker: altered computed lipophilicity and conformational flexibility may shift membrane permeability and metabolic stability outcomes in cell-based assays.
Purity grade (98% vs 95%): higher impurity burden in lower-grade material can reduce stoichiometric amide coupling efficiency and increase post-reaction purification load.

Product-Specific Quantitative Evidence Guide: Differentiating (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one from Closest Analogs


Regiochemical Differentiation: 3-Methoxymethyl vs. 4-Methoxymethyl Substitution and Stereochemical Complexity

The 3-methoxymethyl substitution on the piperidine ring generates an undefined stereocenter at the C-3 position of the piperidine (complexity score: 231), whereas the 4-methoxymethyl regioisomer (CAS 1344958-54-8) is symmetric at the 4-position and lacks this undefined stereocenter (complexity score: 223) [1]. This difference in stereochemical complexity means the target compound exists as a diastereomeric mixture at the piperidine ring, offering distinct opportunities for chiral resolution and the generation of stereochemically pure diastereomers that can be screened independently—a capability unavailable with the 4-substituted regioisomer [1].

Regiochemical substitution
Reported
3-Methoxymethyl adds 1 undefined stereocenter (complexity score 231) vs 4-isomer (score 223), enabling diastereomeric mixture.
Supports stereodivergent resolution and independent diastereomer SAR profiling.
Computed Cactvs descriptors; experimental chiral resolution data advised.
Chiral synthesis Diastereomer resolution Stereochemical building blocks

Linker Composition: Methoxymethyl (-CH₂OCH₃) vs. Methoxy (-OCH₃) Substitution Impact on Lipophilicity and Conformational Flexibility

Replacing the methoxymethyl group (-CH₂OCH₃) with a direct methoxy substituent (-OCH₃) on the piperidine ring (CAS 1401667-86-4) reduces the computed XLogP3-AA from 0.8 to 0.6 and decreases the rotatable bond count from 4 to 3 [1]. The additional methylene spacer in the target compound contributes approximately +0.2 log units of lipophilicity and introduces an extra freely rotating bond, which can influence passive membrane permeability, metabolic soft-spot exposure, and the conformational sampling of the piperidine ring [1].

Linker composition
Reported
Methoxymethyl vs methoxy: ΔXLogP3-AA +0.2, ΔRotatable bonds +1.
May support differentiated ADME property screening; affects passive permeability and conformational sampling.
Computed values; experimental logD and metabolic stability studies needed.
ADME prediction Lipophilicity Conformational analysis

Supplier Purity Differentiation: 98% vs. 95% Baseline and Its Impact on Amide Coupling Efficiency

The target compound is commercially available at 98% purity from select suppliers (e.g., Leyan, product 1773873), compared to the more commonly encountered 95% purity grade offered by multiple vendors . For a building block whose primary application is amide bond formation via the free amine, the 3% improvement in purity translates to a reduction in amine-reactive impurities that can cap activated carboxylic acids or generate byproducts requiring chromatographic removal . In practice, 95% material may contain up to 5% of non-reactive or side-reaction-active impurities, whereas 98% material reduces this burden to ≤2% .

Supplier purity grade
Data to verify
98% purity (Leyan) vs typical 95% grade; maximum impurity burden reduced from 5% to 2%.
Supports stoichiometric amide coupling control; may reduce purification steps.
Supplier-declared purity; independent re-assay not performed.
Chemical procurement Purity specification Amide coupling

Hydrogen-Bonding Geometry: Implications of 3-Position Methoxymethyl for Target Engagement in Renin Inhibitor Scaffolds

Structure-activity relationship (SAR) studies on nonpeptide renin inhibitors have established that the 1,3-dioxabutyl (methoxymethyl ether) group attached to a piperidine amide engages in hydrogen bonding with residues in the S4 domain of renin, and that substitution position on the piperidine ring critically modulates inhibitor potency [1]. Specifically, SAR data demonstrated that replacing a 4-methoxymethyl piperidine amide with a 4-butylpiperidine amide—which lacks hydrogen-bonding capability—caused a dramatic decrease in renin inhibitory potency [1]. While the published SAR focuses on the 4-substituted scaffold, the 3-substituted target compound presents a distinct hydrogen-bond vector and altered spatial orientation relative to the amide carbonyl, which may enable unique interactions with S4 pocket residues not accessible to the 4-substituted regioisomer [1].

H-bond geometry (inferred)
Class-level inference
Methoxymethyl piperidine amides engage renin S4 domain; 3-position may offer distinct H-bond vector vs 4-substituted scaffold.
Supports exploration of 3-substituted scaffold for renin inhibitor SAR; selectivity differentiation unconfirmed.
Quantitative IC₅₀ comparison for 3- vs 4-isomer not yet published.
Renin inhibitors Hydrogen bonding Structure-activity relationships

Best Research and Industrial Application Scenarios for (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one


Stereodivergent Synthesis for Chiral SAR Exploration Programs

Medicinal chemistry teams can exploit the undefined stereocenter at the piperidine 3-position (complexity score 231 vs. 223 for the 4-isomer [1]) to generate and chromatographically separate diastereomeric pairs. This enables systematic evaluation of how piperidine ring configuration affects target binding, providing a stereochemical dimension to SAR that is not accessible with the symmetric 4-substituted regioisomer.

Amide Coupling Partner for Renin and Aspartyl Protease Inhibitor Libraries

Based on published SAR demonstrating that methoxymethyl piperidine amides engage the S4 domain of renin via hydrogen bonding [2], the free amine of this building block can be directly coupled to carboxylic acid-containing P2/P3 mimetics. The 3-position substitution offers a distinct vector that may improve selectivity over closely related aspartyl proteases compared to the 4-substituted scaffold.

Prioritized Procurement for Multi-Step Syntheses Requiring High Purity Amine Nucleophiles

In synthetic routes where the amine is a stoichiometric coupling partner, the availability of 98% purity material (Leyan [1]) reduces maximum amine-reactive impurities from ~5% to ~2% relative to 95% catalog grades. This improves crude yields and minimizes chromatographic burden, making it the procurement-preferred specification for resource-intensive multi-step medicinal chemistry campaigns.

ADME Property Fine-Tuning via Methoxymethyl Linker Selection

When the methoxy analog (XLogP3-AA 0.6; 3 rotatable bonds [1]) yields insufficient membrane permeability in cell-based assays, the target compound (XLogP3-AA 0.8; 4 rotatable bonds) provides a modest lipophilicity increase and greater conformational flexibility without introducing aromatic rings or halogens that might confound metabolic stability or toxicology readouts.

Application
Selection Property
Validation Focus
Stereodivergent chiral SAR exploration
Piperidine 3-position undefined stereocenter; diastereomeric mixture potential
Diastereomer separation and configuration-specific binding assay comparison
Renin/aspartyl protease inhibitor library synthesis
Methoxymethyl H-bond acceptor for S4 pocket engagement; free amine for P2/P3 coupling
IC₅₀ profiling against renin and off-target aspartyl proteases; H-bond vector influence
Multi-step medicinal chemistry requiring high-purity amine nucleophiles
98% purity specification reduces amine-reactive impurities
Crude amide coupling yield and chromatographic purity assessment
ADME property fine-tuning via linker selection
Methoxymethyl vs methoxy: differences in computed lipophilicity and conformational flexibility
Cell-based permeability and microsomal stability comparison; metabolic soft-spot analysis
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